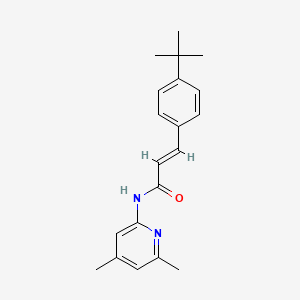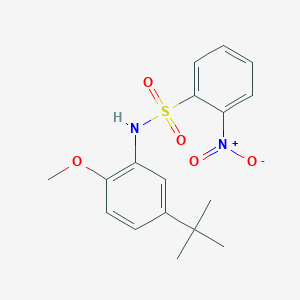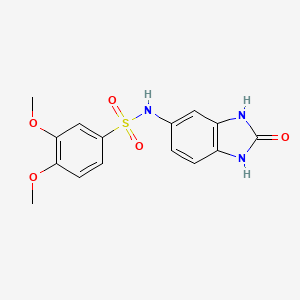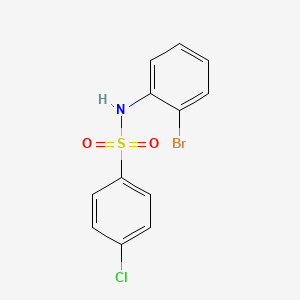
1-phenyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as Chalcone, is a naturally occurring compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Chalcone is a yellow crystalline solid that belongs to the family of flavonoids and is widely distributed in various plant species.
Mecanismo De Acción
Chalcone exerts its pharmacological effects through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and regulation of gene expression. Chalcone has been shown to inhibit the activity of enzymes involved in inflammation, such as COX-2 and lipoxygenase (LOX). Chalcone has also been shown to modulate the activity of various signaling pathways involved in cell proliferation, differentiation, and apoptosis, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
Chalcone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). Chalcone has also been shown to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. Chalcone can be synthesized through various methods, and its purity can be easily determined through spectroscopic analysis. However, chalcone also has some limitations for lab experiments, including its poor solubility in water and its susceptibility to degradation under certain conditions.
Direcciones Futuras
There are several future directions for the study of chalcone, including the development of chalcone-based drugs for the treatment of various diseases, the investigation of the structure-activity relationship of chalcone derivatives, and the exploration of the potential synergistic effects of chalcone with other compounds. Chalcone-based drugs have the potential to be used for the treatment of various diseases, including cancer, inflammation, and diabetes. The investigation of the structure-activity relationship of chalcone derivatives can provide insights into the pharmacophore of chalcone and facilitate the design of more potent and selective chalcone derivatives. The exploration of the potential synergistic effects of chalcone with other compounds can lead to the development of novel combination therapies with enhanced efficacy and reduced toxicity.
In conclusion, chalcone is a naturally occurring compound with potential therapeutic properties that has gained significant attention in the field of medicinal chemistry. Chalcone has been extensively studied for its anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Chalcone exerts its pharmacological effects through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and regulation of gene expression. Chalcone has several advantages for lab experiments, including its low toxicity, high stability, and easy availability, but also has some limitations. There are several future directions for the study of chalcone, including the development of chalcone-based drugs, the investigation of the structure-activity relationship of chalcone derivatives, and the exploration of the potential synergistic effects of chalcone with other compounds.
Métodos De Síntesis
Chalcone can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Knoevenagel condensation. Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst to form chalcone. Aldol condensation involves the reaction of an aldehyde with a ketone to form an aldol, which then undergoes dehydration to form chalcone. Knoevenagel condensation involves the reaction of an aldehyde with a β-dicarbonyl compound in the presence of a base catalyst to form chalcone.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Chalcone has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Chalcone has also been shown to scavenge free radicals and protect against oxidative stress.
Propiedades
IUPAC Name |
(5Z)-1-phenyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-17-16(13-7-10-14-8-3-1-4-9-14)18(23)21(19(24)20-17)15-11-5-2-6-12-15/h1-13H,(H,20,22,24)/b10-7+,16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXDMRSXWPMFJU-SBFJKYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)

![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)



![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)
![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)